6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one
Overview
Description
R-1487 is an orally bioavailable and highly selective inhibitor of p38α mitogen-activated protein kinase. This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: R-1487 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the pyrido[2,3-d]pyrimidin-7-one core.
Functionalization: The core structure is then functionalized with various substituents, including the 2,4-difluorophenoxy group and the tetrahydro-2H-pyran-4-ylamino group.
Final assembly: The final product is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods: Industrial production of R-1487 involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: R-1487 undergoes various chemical reactions, including:
Oxidation: R-1487 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on R-1487.
Substitution: Substitution reactions are commonly employed to introduce different substituents onto the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of R-1487 with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
R-1487 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the p38α mitogen-activated protein kinase pathway.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting the p38α mitogen-activated protein kinase pathway.
Mechanism of Action
R-1487 exerts its effects by selectively inhibiting the p38α mitogen-activated protein kinase. This kinase plays a crucial role in the regulation of inflammatory responses. By inhibiting p38α, R-1487 reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. The molecular targets and pathways involved include the mitogen-activated protein kinase pathway and downstream signaling cascades .
Comparison with Similar Compounds
Neflamapimod: Another p38α inhibitor with similar selectivity but different chemical structure.
Dilmapimod: A potent inhibitor of p38 mitogen-activated protein kinase with applications in inflammatory diseases.
RWJ-67657: An orally active and selective p38α and p38β mitogen-activated protein kinase inhibitor.
Uniqueness of R-1487: R-1487 is unique due to its high selectivity for p38α over other isoforms of the mitogen-activated protein kinase family. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKRKRMVJRHDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-92-1 | |
Record name | R-1487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-1487 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06518 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | R-1487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO0DCY55NQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.